molecular formula C10H17F2N3 B11743391 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine CAS No. 1856095-80-1

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11743391
CAS No.: 1856095-80-1
M. Wt: 217.26 g/mol
InChI Key: OAGGJSPRYUVYLY-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further linked to a 3-methylbutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize costs and environmental impact. For example, catalytic esterification using nanoscale titanium dioxide can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is known to interact with various proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylbutylamine moiety differentiates it from other similar compounds, potentially offering unique interactions and applications .

Biological Activity

Introduction

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is a novel organic compound with a unique structural framework, incorporating a pyrazole ring and an amine functional group. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H18ClF2N3, with a molecular weight of approximately 239.25 g/mol. The difluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H18ClF2N3
Molecular Weight239.25 g/mol
CAS Number1856095-81-2
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various microorganisms.

Table 2: Antimicrobial Activity Data

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 µg/mL
Compound BEscherichia coli62.5 µg/mL
This compoundCandida albicansTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various in vitro studies. These compounds often target specific pathways involved in cancer cell proliferation and survival.

Case Study: Pyrazole Derivatives in Cancer Research

A study investigated the effects of several pyrazole derivatives on cancer cell lines, revealing that certain compounds inhibited cell growth significantly. The compound this compound was included in this screening, showing promising results.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding affinity of this compound to potential target proteins. The results indicate favorable interactions that may contribute to its therapeutic effects.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods involving the reaction of difluoromethyl pyrazole derivatives with amine groups.

Research Highlights

Recent publications have documented the synthesis and biological evaluation of various pyrazole derivatives, including the one in focus. For example:

  • A study published in Pharmaceutical Chemistry Journal highlighted the synthesis of pyrazole derivatives and their evaluation against microbial strains, demonstrating significant antimicrobial activity.
  • Another research article focused on the anticancer properties of pyrazole compounds, showcasing their potential as therapeutic agents against specific cancer types.

Properties

CAS No.

1856095-80-1

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12/h4,6,8,10,13H,3,5,7H2,1-2H3

InChI Key

OAGGJSPRYUVYLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=NN1C(F)F

Origin of Product

United States

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